N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a biphenyl carboxamide structure
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, the primary target of this compound could be the M. tuberculosis bacterium.
Mode of Action
tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it is likely that the compound affects pathways related to the growth and proliferation of M. tuberculosis.
Result of Action
Given the compound’s potential anti-tubercular activity , it may result in the inhibition of growth and proliferation of M. tuberculosis at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide are not fully understood yet. It has been found that benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide might interact with certain enzymes or proteins that are crucial for the survival of these bacteria.
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have anti-inflammatory properties . This indicates that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide could potentially influence cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
The exact molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide may interact with biomolecules in a way that disrupts the normal functioning of these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group through a Suzuki coupling reaction, which involves a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.
Formation of Biphenyl Carboxamide: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate product with a biphenyl carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzothiazole and biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting topoisomerase I and other critical enzymes in disease pathways.
Chemical Probes: It serves as a fluorescent probe in biochemical assays due to its unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds also feature a benzothiazole moiety and have shown significant biological activity.
2-(2-hydroxyaryl)benzothiazoles: These compounds are used as fluorescent probes and have similar structural features.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a benzothiazole core, hydroxyphenyl group, and biphenyl carboxamide structure, which imparts distinct biological and chemical properties. Its ability to act as a multifunctional agent in medicinal chemistry and its potential as a chemical probe make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLFXCNWYTRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.